trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
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Overview
Description
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: It is a deuterium-labeled analogue of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, which is used as an internal standard in various analytical techniques.
Mechanism of Action
Target of Action
The primary target of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is the receptor on the surface of cells . These receptors play a crucial role in initiating a series of reactions that lead to the production of proteins needed for development .
Mode of Action
The compound binds to the receptor on the surface of cells and initiates a series of reactions . The bound form of the compound is converted to an active form by methyl transferase activity or epoxidase activity . This interaction with its targets leads to changes in the cell, specifically the production of proteins needed for development .
Biochemical Pathways
It is known that the compound initiates a series of reactions leading to the production of proteins . These proteins could be involved in various pathways, influencing the downstream effects.
Result of Action
The molecular and cellular effects of the action of this compound involve the production of proteins needed for development . This is achieved through the compound’s interaction with cell surface receptors and subsequent activation by methyl transferase or epoxidase activity .
Action Environment
It is known that the compound is found in plants and insects , suggesting that it may be influenced by biological and environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester typically involves the deuterium labeling of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester. The process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process is designed to meet regulatory standards and ensure the compound’s stability and consistency .
Chemical Reactions Analysis
Types of Reactions: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically JH-3.
Biology: Employed in studies related to the metabolism and biochemical pathways of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Juvenile Hormone III-d3: A deuterium-labeled analogue of Juvenile Hormone III, used in similar applications for tracking and studying metabolic pathways.
trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester: The non-deuterium-labeled version of the compound, used as an internal standard in analytical techniques.
Uniqueness: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed behavior of the compound is crucial.
Properties
CAS No. |
951116-89-5 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
269.399 |
IUPAC Name |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChI Key |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Synonyms |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
Origin of Product |
United States |
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